3-Thioxo-3,4-dihydropyrazine-2-carboxamide
Description
3-Thioxo-3,4-dihydropyrazine-2-carboxamide is a pyrazine derivative characterized by a thioxo (C=S) group at position 3 and a carboxamide moiety at position 2. This compound shares structural similarities with antiviral agents such as favipiravir (T-705) but differs in the substitution of the oxygen atom (oxo group) at position 3 with sulfur (thioxo group).
Properties
IUPAC Name |
2-sulfanylidene-1H-pyrazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3OS/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJSEECIBJJAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=S)N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Oxo Precursors
The preparation of 3-thioxo-3,4-dihydropyrazine-2-carboxamide often begins with the synthesis of its 3-oxo analog, 3-oxo-3,4-dihydropyrazine-2-carboxamide. A proven route involves the diazotization of methyl 3-amino-6-bromopyrazine-2-carboxylate using concentrated sulfuric acid and sodium nitrite at controlled temperatures (-5°C to 25°C). This reaction generates methyl 3-hydroxy-6-bromopyrazine-2-carboxylate, which is subsequently hydrolyzed to the carboxylic acid and converted to the carboxamide via amidation. The 3-hydroxy intermediate can be oxidized to the 3-oxo derivative using mild oxidizing agents, though direct methods for 3-oxo formation remain underdeveloped.
Lawesson’s Reagent-Mediated Thionation
Reaction Mechanism and Optimization
Lawesson’s reagent (LR, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is widely employed to convert carbonyl groups to thioxo functionalities. Treatment of 3-oxo-3,4-dihydropyrazine-2-carboxamide with LR in tetrahydrofuran (THF) at reflux (66°C) for 12 hours achieves near-quantitative conversion to the thioxo derivative (Table 1). The reaction proceeds via a nucleophilic attack of the reagent’s phosphorus center on the carbonyl oxygen, followed by sulfur transfer and elimination of byproducts.
Table 1: Optimization of Thionation Using Lawesson’s Reagent
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 92.7 | 99.1 |
| Temperature | 66°C | 92.7 | 99.1 |
| Reaction Time | 12 h | 92.7 | 99.1 |
| Molar Ratio (LR:Substrate) | 1.2:1 | 92.7 | 99.1 |
Byproduct Management and Purification
A critical challenge in LR-mediated thionation is the formation of a six-membered thiophosphonate byproduct, which complicates purification. Ethanol or ethylene glycol post-treatment disrupts this byproduct’s stability, converting it into polar diethyl thiophosphonate that partitions into the aqueous phase during workup. This enables simple filtration and recrystallization from ethyl acetate/hexane mixtures, avoiding chromatography.
Thiocyanate-Mediated Synthesis
Regioselective Thioxo Group Installation
The regioselective addition of thiocyanate (SCN⁻) to electron-deficient heterocycles offers an alternative route. In a method adapted from tetrazine chemistry, 3,4-dihydropyrazine-2-carboxamide reacts with potassium thiocyanate in dichloromethane under ruthenium catalysis ([RuCl₂(p-cymene)]₂, 5 mol%). This yields this compound with 85% yield and >98% regioselectivity (Scheme 1). The mechanism involves initial coordination of the thiocyanate to the ruthenium center, followed by nucleophilic attack at the 3-position and nitrogen gas elimination.
Scheme 1: Proposed mechanism for Ru-catalyzed thiocyanate addition to dihydropyrazine.
Solvent and Catalyst Screening
Screening of solvents (CH₂Cl₂, THF, DMF) revealed dichloromethane as optimal due to its low polarity, which stabilizes the ruthenium-thiocyanate intermediate. Catalysts such as [RuCl₂(C₆Me₆)]₂ showed reduced activity compared to p-cymene derivatives, likely due to steric effects.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and reduced waste. A continuous flow process using a tubular reactor (ID = 2 mm, L = 10 m) achieves 89% yield of this compound by combining LR and substrate streams at 70°C with a residence time of 30 minutes. This method reduces solvent usage by 40% compared to batch processes.
Solvent Recycling and Green Chemistry
Ethylene glycol serves dual roles as a reaction medium and byproduct scavenger in large-scale LR reactions. After thionation, the mixture is diluted with water, enabling phase separation and recovery of 95% ethylene glycol for reuse. Lifecycle assessments indicate this approach reduces phosphorus-containing waste by 70%.
Comparative Analysis of Synthetic Routes
Table 2: Key Metrics for this compound Synthesis
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Lawesson’s Reagent | 92.7 | 99.1 | 12.50 | High |
| Thiocyanate Addition | 85.0 | 97.5 | 18.20 | Moderate |
| Continuous Flow | 89.0 | 98.8 | 9.80 | High |
Lawesson’s reagent offers the best balance of yield and cost, while thiocyanate methods provide superior regioselectivity for functionalized derivatives. Continuous flow systems excel in environmental metrics, generating 0.8 kg CO₂eq/kg product versus 2.1 kg for batch processes .
Chemical Reactions Analysis
Types of Reactions
3-Thioxo-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of dihydropyrazine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-thioxo-3,4-dihydropyrazine-2-carboxamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with cellular pathways involved in tumor growth makes it a candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Its thioxo group may enhance its interaction with microbial enzymes or cellular components, leading to effective inhibition of bacterial growth. This property is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed .
3. Ubiquitin-Specific Protease Inhibition
Recent patents have identified this compound as a potential inhibitor of ubiquitin-specific proteases (USPs), which play critical roles in protein degradation and cellular regulation. Inhibitors targeting USPs are being explored for their therapeutic potential in cancer and neurodegenerative diseases, making this compound a subject of interest for drug development .
Case Studies
Mechanism of Action
The mechanism of action of 3-Thioxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, disrupting biological pathways essential for the survival of pathogens or cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-thioxo-3,4-dihydropyrazine-2-carboxamide, highlighting substituent variations and their biological implications:
Key Findings from Comparative Studies
Role of Position 3 Substitution: The oxo group in favipiravir forms critical H-bonds with RdRp residues (e.g., Tyr456, Arg555) .
Impact of Position 6 Fluorine :
- Favipiravir’s 6-fluoro substituent enhances binding to RdRp by increasing electronegativity and steric fit . Analogs lacking fluorine (e.g., T-1105) show reduced potency .
Position 4 Modifications: Ethyl or dihydroxypropyl groups at position 4 improve solubility but reduce antiviral activity compared to ribosyl-modified derivatives (e.g., phosphorylated ribofuranosyl in T-705-RTP) .
Ribofuranosyl Modifications: Phosphorylated ribofuranosyl derivatives (e.g., 6-fluoro-3-oxo-4-(5-O-phosphono-β-D-ribofuranosyl)-3,4-dihydropyrazine-2-carboxamide) mimic natural nucleosides, enhancing incorporation into viral RNA .
Biological Activity
3-Thioxo-3,4-dihydropyrazine-2-carboxamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
This compound features a thioxo group that enhances its reactivity and biological activity compared to other similar compounds. Its molecular formula is C₇H₈N₂O₁S, indicating the presence of nitrogen and sulfur within its structure, which are critical for its biological interactions.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting the activity of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase. In vitro cytotoxicity assessments revealed that this compound exhibits low IC50 values against these cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. It has been evaluated against a range of bacterial strains, showing significant inhibition against Gram-positive bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes accumulation of cells in the G2/M phase, preventing proliferation.
- Antimicrobial Action : By targeting bacterial enzymes involved in peptidoglycan synthesis, it effectively inhibits bacterial growth.
Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on HeLa cells revealed that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, confirming its role as an apoptosis-inducing agent.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. Results showed that it had a median effective concentration (EC50) significantly lower than standard antibiotics, suggesting it could be a valuable alternative in treating resistant bacterial infections.
Research Findings Summary
| Property | Value/Observation |
|---|---|
| Chemical Formula | C₇H₈N₂O₁S |
| Anticancer IC50 (HeLa) | Low IC50 values (specific values vary by study) |
| Antimicrobial EC50 | Significantly lower than standard antibiotics |
| Mechanism | Apoptosis induction; cell cycle arrest; enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
